Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone
Description
Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone is a heterocyclic compound featuring an indoline moiety linked via a ketone bridge to a 5-nitro-substituted benzo[b]thiophene. This structure combines aromatic and electron-withdrawing groups, making it a candidate for diverse applications, including pharmaceuticals and materials science.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(5-nitro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-17(18-8-7-11-3-1-2-4-14(11)18)16-10-12-9-13(19(21)22)5-6-15(12)23-16/h1-6,9-10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKAEQRLMQPXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: This can be achieved through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under acidic conditions.
Introduction of the Nitrobenzo[b]thiophene Group: This step involves the nitration of benzo[b]thiophene using a nitrating agent like nitric acid.
Coupling Reaction: The final step is the coupling of the indoline and nitrobenzo[b]thiophene moieties using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indoline moiety, facilitated by the electron-rich nature of the indole ring.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone involves its interaction with specific molecular targets. The indoline moiety can bind to various receptors, while the nitrobenzo[b]thiophene group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Methanone Derivatives
(a) Benzo[b]thiophene vs. Thiophene Derivatives
- Indolin-1-yl(thiophen-2-yl)methanone (): Structure: Replaces benzo[b]thiophene with a simpler thiophene ring. Properties: Lower molecular weight (243.3 g/mol) and reduced aromatic surface area compared to the target compound. Applications: Used in manganese-mediated reductive transamidation reactions, suggesting utility in synthetic chemistry . Key Difference: Absence of the nitro group and fused benzene ring reduces lipophilicity and electronic complexity.
(b) Nitro-Substituted vs. Amino-Substituted Derivatives
- (5-Aminoindolin-1-yl)(5-(4-aminophenyl)furan-2-yl)methanone (): Structure: Features amino groups on both indoline and furan rings. Key Difference: The target compound’s nitro group may act as an electron-withdrawing group, contrasting with the electron-donating amino substituents, which could influence pharmacokinetics and target binding .
Functional Group Modifications
(a) Piperazine-Linked Analog
- (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone (): Structure: Replaces indoline with a piperazine ring bearing a fluorobenzo thiazole group. Properties: Higher molecular weight (442.5 g/mol) and enhanced solubility due to the basic piperazine moiety. Applications: Likely optimized for kinase inhibition or antimicrobial activity, given the prevalence of piperazine in drug design . Key Difference: The piperazine group introduces conformational flexibility and basicity, contrasting with the planar indoline in the target compound.
(b) Morpholinosulfonyl-Substituted Derivative
- 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-(thiophen-2-yl)ethanone (): Structure: Contains a morpholinosulfonyl group on the indoline ring and a thiophene. Properties: Sulfonyl group improves solubility and metabolic stability. Key Difference: The target compound’s nitrobenzo[b]thiophene may confer redox activity absent in this derivative .
Electronic and Pharmacokinetic Profiles
*LogP values estimated using fragment-based methods.
Biological Activity
Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound belongs to the class of indole derivatives, which are recognized for their significant biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the indoline moiety through cyclization and the introduction of the nitrobenzo[b]thiophene group via nitration. The final coupling reaction is facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antiviral Activity : Research indicates that derivatives of indolinones can act as dual allosteric inhibitors targeting HIV-1 reverse transcriptase and integrase. For example, compounds derived from similar scaffolds have shown effective inhibition of HIV-1 replication at low micromolar concentrations (EC50 < 20 µM) by blocking critical viral functions .
- Anticancer Properties : Indole derivatives have been extensively studied for their anticancer potential. The unique structure of this compound allows it to interact with various molecular targets involved in cancer progression, leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are common among indole derivatives. This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The indoline moiety can bind to various receptors, modulating signaling pathways that influence cell growth and survival.
- Redox Reactions : The nitrobenzo[b]thiophene group can participate in redox reactions, potentially affecting oxidative stress responses within cells.
- Enzyme Inhibition : The compound's structure enables it to inhibit key enzymes involved in viral replication and cancer cell proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Indole-3-acetic acid | Plant hormone with various biological roles | Promotes plant growth and development |
| Indole-2-carboxylic acid | Antimicrobial properties | Exhibits activity against bacterial infections |
| 5-Nitroindole | Used in pharmaceuticals | Important precursor in drug synthesis |
This comparison highlights how the combination of the indoline and nitrobenzo[b]thiophene moieties in this compound confers distinct biological properties that may surpass those of its analogs.
Case Studies and Research Findings
Recent studies have focused on optimizing the structural features of indolinone derivatives to enhance their antiviral efficacy against HIV. For instance, a series of new compounds were synthesized that maintained dual inhibitory activity against both reverse transcriptase and integrase, demonstrating promising results in blocking HIV replication .
Another study highlighted the potential use of indole-based compounds in treating various cancers by targeting specific signaling pathways involved in tumor growth and metastasis . These findings underscore the therapeutic versatility of indolinone derivatives.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during nitration to minimize side reactions .
- Catalysts : Use Lewis acids (e.g., AlCl₃) for acylation steps to enhance regioselectivity .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity for coupling steps .
Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Basic Research Question
- 1H/13C NMR : Critical for confirming substituent positions. For example, the nitro group deshields adjacent protons, observed as downfield shifts (e.g., δ 8.36–8.84 ppm in related compounds) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight ([M+H]+ expected ~375–400 Da) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
How does the nitro group at the 5-position of the benzo[b]thiophene moiety influence the compound's electronic properties and reactivity in subsequent chemical reactions?
Advanced Research Question
- Electronic Effects : The nitro group is a strong electron-withdrawing group (EWG), reducing electron density at the benzo[b]thiophene core. This enhances electrophilic substitution at electron-rich positions (e.g., indoline-attached methanone) .
- Reactivity Impact :
- Nucleophilic Aromatic Substitution (NAS) : Facilitates displacement of nitro groups under basic conditions, though steric hindrance may limit reactivity .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, altering biological activity .
What computational methods are recommended to predict the binding affinity and interaction mechanisms of this compound with biological targets?
Advanced Research Question
- Docking Simulations (AutoDock/Vina) : Model interactions with tubulin (a common target for benzo[b]thiophene derivatives) by aligning the nitro group with hydrophobic pockets .
- DFT Calculations : Analyze electron density maps to identify reactive sites for electrophilic attack or hydrogen bonding .
- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) to validate docking results .
How can researchers resolve contradictions in biological activity data observed for this compound across different studies?
Advanced Research Question
- Assay Standardization : Control variables like cell line origin (e.g., HeLa vs. MCF-7) and incubation time .
- Structural Validation : Confirm batch purity via NMR and HPLC to rule out degradation products .
- Meta-Analysis : Compare IC₅₀ values against structural analogs (e.g., methoxy vs. nitro substituents) to identify SAR trends .
What are the best practices for analyzing the stability of this compound under various pH and temperature conditions?
Basic Research Question
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Heat samples to 40–60°C and analyze by TGA/DSC for decomposition thresholds .
- Light Sensitivity : Store in amber vials to prevent nitro group photoreduction .
In designing derivatives of this compound, which structural modifications have shown the most significant impact on biological activity?
Advanced Research Question
- Substituent Effects :
- Nitro → Methoxy : Reduces tubulin polymerization inhibition but enhances solubility .
- Indoline Ring Halogenation : Fluorine at the 4-position increases blood-brain barrier permeability .
- Hybrid Molecules : Conjugation with imidazole (e.g., analogs) improves antimicrobial activity via dual-targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
